[1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-4-yl]-morpholin-4-ylmethanone;oxalic acid
Description
[1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-4-yl]-morpholin-4-ylmethanone;oxalic acid is a complex organic compound that features a piperidine ring, a morpholine ring, and an oxalic acid moiety
Properties
IUPAC Name |
[1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-4-yl]-morpholin-4-ylmethanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2.C2H2O4/c1-17(15-18-5-3-2-4-6-18)16-21-9-7-19(8-10-21)20(23)22-11-13-24-14-12-22;3-1(4)2(5)6/h2-6,15,19H,7-14,16H2,1H3;(H,3,4)(H,5,6)/b17-15+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGVFMLFSIPFKGO-INTLEYBYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)CN2CCC(CC2)C(=O)N3CCOCC3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/CN2CCC(CC2)C(=O)N3CCOCC3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-4-yl]-morpholin-4-ylmethanone typically involves multiple steps, including the formation of the piperidine and morpholine rings, followed by their functionalization and coupling. Common synthetic methods include:
Cyclization Reactions: Formation of the piperidine ring through cyclization of appropriate precursors.
Functionalization: Introduction of functional groups such as the phenylprop-2-enyl group.
Coupling Reactions: Coupling of the piperidine and morpholine rings using reagents like oxalyl chloride to introduce the oxalic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylprop-2-enyl group.
Reduction: Reduction reactions can target the carbonyl groups within the structure.
Substitution: The piperidine and morpholine rings can undergo substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The piperidine and morpholine rings are common motifs in bioactive molecules.
Medicine
Medicinally, this compound and its derivatives are explored for their potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities. The presence of the oxalic acid moiety can enhance the compound’s ability to chelate metal ions, which is useful in certain medical applications.
Industry
Industrially, this compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-4-yl]-morpholin-4-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The oxalic acid moiety can chelate metal ions, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperine and piperidine alkaloids share the piperidine ring structure.
Morpholine Derivatives: Compounds such as morpholine and its derivatives are structurally similar.
Oxalic Acid Derivatives: Compounds containing oxalic acid moieties, such as oxaliplatin, are comparable.
Uniqueness
What sets [1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-4-yl]-morpholin-4-ylmethanone apart is the combination of these three distinct moieties in a single molecule. This unique structure allows for a wide range of chemical reactions and biological activities, making it a versatile compound in various fields of research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
